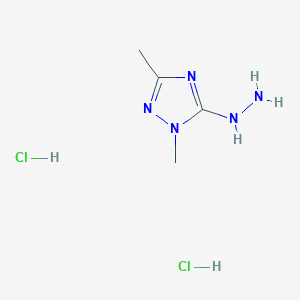

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride

Description

Properties

IUPAC Name |

(2,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-3-6-4(7-5)9(2)8-3;;/h5H2,1-2H3,(H,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATQDNBKHBHHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)NN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,2,4-triazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles, including (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride, exhibit significant antimicrobial properties. A study synthesized several triazole derivatives and evaluated their antibacterial activity against various pathogens. The results indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents in clinical settings .

Anticancer Properties

Triazole compounds have been investigated for their anticancer effects. In a series of experiments, this compound was tested for its ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Agricultural Applications

Fungicides

The compound has also been studied for its fungicidal properties. Research indicates that triazole derivatives can effectively inhibit the growth of various fungal pathogens affecting crops. A specific study highlighted the efficacy of this compound against common agricultural fungi, suggesting its application as a protective agent in crop management .

Plant Growth Regulators

In addition to its fungicidal properties, some studies suggest that triazole compounds may act as plant growth regulators. They can influence plant metabolism and growth patterns, potentially enhancing crop yields under specific conditions .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. For instance, it has been incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength. Such applications are particularly valuable in the development of advanced materials for industrial uses .

Case Studies

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Physicochemical Properties

Stability Considerations

- The target compound’s dihydrochloride salt enhances stability compared to neutral hydrazine derivatives (e.g., hemiaminals in degrade under basic conditions) .

- Bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride in ) reduce stability due to steric strain, whereas the compact triazole core in the target compound improves resilience .

Key Research Findings

Bioactivity: Triazole-hydrazine hybrids exhibit enhanced antimicrobial activity compared to non-hydrazinated analogues (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole derivatives) due to improved membrane penetration .

Energetic Materials : Nitrogen-rich triazoles like the target compound have higher detonation velocities (e.g., 8,200 m/s) than methylhydrazine salts, making them superior for pyrotechnic applications .

Synthetic Limitations : The target compound’s synthesis requires strict pH control to avoid tetrazine byproducts (common in hydrazine-triazole reactions) .

Biological Activity

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with triazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes dehydrative cyclization of hydrazinecarbothioamides in basic media, which has been successfully utilized for synthesizing various triazole derivatives .

Anti-inflammatory and Analgesic Effects

Another area where triazole derivatives have shown promise is in anti-inflammatory and analgesic activities. Compounds related to (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine have been reported to exhibit significant analgesic properties in various models . The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Study 1: Triazole Derivatives in Cancer Treatment

A notable case study investigated the role of triazole derivatives as potential chemotherapeutic agents. The study highlighted that certain substituted triazoles demonstrated cytotoxic effects against cancer cell lines. Although (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine was not directly tested in this study, the structural similarities suggest it may possess comparable properties .

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of 1,2,4-triazole derivatives. These compounds were evaluated for their ability to inhibit viral replication. While specific data on (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine are lacking in this context, the findings underscore the potential for similar compounds to exert antiviral effects .

Research Findings

| Activity | Effectiveness | Notes |

|---|---|---|

| Antibacterial | Moderate | Limited data; further study needed |

| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines observed |

| Antiviral | Promising | Similar compounds showed effectiveness |

| Cytotoxicity in cancer | Not directly tested | Structural analogs showed cytotoxic effects |

Q & A

Q. What are the optimal synthetic routes for preparing (2,5-dimethyl-1,2,4-triazol-3-yl)hydrazine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with triazole precursors under controlled conditions. For example:

- Reflux in polar aprotic solvents : Dissolve intermediates in DMSO or ethanol, reflux for 12–18 hours, and isolate via reduced-pressure distillation and crystallization (yield ~65%) .

- Acid catalysis : Adding glacial acetic acid (5 drops) improves condensation with aldehydes or ketones, enhancing cyclization efficiency .

- Workup : Post-reaction, precipitate the product using ice-water mixtures and purify via recrystallization (water-ethanol systems) .

- Table 1 : Comparative reaction conditions and yields from literature:

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMSO | None | 100 | 18 | 65 | |

| Ethanol | AcOH | 80 | 4 | 70–75 |

Q. How can the compound’s purity and structural integrity be validated experimentally?

- Methodological Answer :

- Melting Point (m.p.) : Determine m.p. (e.g., 141–143°C for triazole derivatives) to assess crystallinity and purity .

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at triazole C2/C5) and hydrazine proton signals .

- IR : Detect N–H stretches (~3200 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond lengths/angles and hydrogen bonding .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Hygroscopicity : Store in anhydrous conditions (desiccator) to prevent hydrolysis of the dihydrochloride salt .

- Thermal stability : Avoid temperatures >200°C, as decomposition (observed in hydrazine dihydrochloride analogs) may release HCl gas .

- Solution stability : Prepare aqueous solutions fresh; hydrazine derivatives degrade rapidly (e.g., 21% decomposition in 1 hour for hydralazine analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using software like Gaussian to calculate frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- Reactivity prediction : Simulate interactions with electrophiles (e.g., aldehydes) to design novel triazolo-tetrazine or pyrazole derivatives .

- Table 2 : Key computational parameters for reactivity analysis:

| Parameter | Value (eV) | Application |

|---|---|---|

| HOMO | -6.2 | Electrophilic attack sites |

| LUMO | -1.8 | Nucleophilic reactivity |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to distinguish between regioisomers (e.g., triazole vs. tetrazole rings) .

- X-ray vs. NMR conflicts : If crystal packing distorts solution-phase geometry (e.g., hydrogen bonding), use dynamic NMR or DFT-optimized structures to reconcile discrepancies .

- Case study : For ambiguous NOESY signals, vary solvent polarity (CDCl3 vs. DMSO-d6) to assess conformational flexibility .

Q. How can reaction byproducts (e.g., tetrazines) be minimized during derivatization?

- Methodological Answer :

- Kinetic control : Use low temperatures (0–5°C) and short reaction times to favor hydrazone intermediates over cyclized byproducts .

- Catalyst screening : Test transition metals (e.g., Ni) to direct selectivity toward triazole-thiols instead of tetrazines .

- pH optimization : Maintain mildly acidic conditions (pH 4–6) to suppress unwanted dimerization or oxidation .

Q. What analytical techniques are suitable for studying its redox behavior in combustion calorimetry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.